molecular formula C13H21N3 B12625395 1-Piperazinepropanamine, a-phenyl-

1-Piperazinepropanamine, a-phenyl-

Cat. No.: B12625395
M. Wt: 219.33 g/mol
InChI Key: RDXXZQMFHDNFHB-UHFFFAOYSA-N
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Description

1-Piperazinepropanamine, a-phenyl- is an organic compound characterized by the presence of a piperazine ring attached to a phenyl group and a propanamine chain. This compound is known for its diverse applications in medicinal chemistry and organic synthesis due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Piperazinepropanamine, a-phenyl- can be synthesized through various methods. One common approach involves the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization, chloride acetylation, substitution, and deacetalization . Another method includes the cyclization of 1,2-diamine derivatives with sulfonium salts .

Industrial Production Methods: Industrial production of 1-Piperazinepropanamine, a-phenyl- often involves large-scale reactions using phenylhydrazine and ethyl acetoacetate as starting materials. The process is optimized for cost-effectiveness and simplicity, making it suitable for mass production .

Chemical Reactions Analysis

Types of Reactions: 1-Piperazinepropanamine, a-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and phenyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products: The major products formed from these reactions include various substituted piperazines and phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Piperazinepropanamine, a-phenyl- has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Piperazinepropanamine, a-phenyl- involves its interaction with specific molecular targets. It acts as a GABA receptor agonist, binding directly to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms . Additionally, it enhances transepithelial transport with minimal cytotoxicity, making it a valuable compound in drug delivery research .

Comparison with Similar Compounds

Uniqueness: 1-Piperazinepropanamine, a-phenyl- stands out due to its unique combination of a piperazine ring, phenyl group, and propanamine chain. This structure provides it with distinct chemical properties and a wide range of applications in various fields of research and industry .

Properties

Molecular Formula

C13H21N3

Molecular Weight

219.33 g/mol

IUPAC Name

1-phenyl-3-piperazin-1-ylpropan-1-amine

InChI

InChI=1S/C13H21N3/c14-13(12-4-2-1-3-5-12)6-9-16-10-7-15-8-11-16/h1-5,13,15H,6-11,14H2

InChI Key

RDXXZQMFHDNFHB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCC(C2=CC=CC=C2)N

Origin of Product

United States

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